molecular formula C20H21N3O5 B11003134 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B11003134
M. Wt: 383.4 g/mol
InChI Key: MZPUKKFHXPQWAP-UHFFFAOYSA-N
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Description

This compound features a 3-benzazepine core substituted with 7,8-dimethoxy and 2-oxo-1,2-dihydro groups, linked via an acetamide bridge to a 6-methoxypyridin-3-yl moiety. The methoxy groups enhance solubility and may influence hydrogen-bonding patterns, while the pyridinyl acetamide moiety introduces aromatic and hydrogen-bonding functionalities.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C20H21N3O5/c1-26-16-8-13-6-7-23(20(25)10-14(13)9-17(16)27-2)12-18(24)22-15-4-5-19(28-3)21-11-15/h4-9,11H,10,12H2,1-3H3,(H,22,24)

InChI Key

MZPUKKFHXPQWAP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

Starting with 3,4-dimethoxyphenethylamine, acylation with chloroacetyl chloride in the presence of AlCl₃ generates a ketone intermediate. Intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) yields the benzazepinone ring. This method aligns with the synthesis of analogous structures in the patent, which reports yields of 65–70% for similar cyclizations.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) for acylation; DMF for cyclization

  • Temperature: 0–5°C (acylation); reflux (cyclization)

  • Catalyst: AlCl₃ (acylation); K₂CO₃ (cyclization)

Activation of the Carboxylic Acid

Conversion of the acetic acid to an active intermediate (e.g., acid chloride or mixed anhydride) is essential for amide bond formation. The PMC article emphasizes the use of thionyl chloride (SOCl₂) for this purpose.

Acid Chloride Formation

The acetic acid derivative is refluxed with SOCl₂ in anhydrous DCM for 3 hours, yielding the corresponding acid chloride. This method achieves near-quantitative conversion (90–95%) and avoids side reactions common with alternative activating agents.

Optimization Notes:

  • Moisture Control: Reactions must be conducted under inert atmosphere (N₂/Ar) to prevent hydrolysis.

  • Workup: Excess SOCl₂ is removed via rotary evaporation under reduced pressure.

Amide Coupling with 6-Methoxypyridin-3-amine

The final step involves coupling the acid chloride with 6-methoxypyridin-3-amine. The PMC study and PubChem entries validate the use of coupling reagents such as HATU or EDCl for high-yielding amide formation.

Schotten-Baumann Reaction

The acid chloride is reacted with 6-methoxypyridin-3-amine in a biphasic system (DCM/H₂O) with NaHCO₃ as a base. This method, while classical, affords moderate yields (60–65%) due to competing hydrolysis.

HATU-Mediated Coupling

A superior alternative employs HATU and DIPEA in DMF, enabling room-temperature reactions with yields exceeding 85%. This approach minimizes epimerization and enhances functional group tolerance.

Typical Protocol:

  • Reagents: HATU (1.1 equiv), DIPEA (3 equiv), DMF (0.1 M)

  • Time: 12 hours at 25°C

  • Workup: Extraction with ethyl acetate, followed by silica gel chromatography

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and sources:

StepMethodReagents/ConditionsYieldReference
1Friedel-Crafts + CyclizationAlCl₃, K₂CO₃, DCM/DMF65–70%
2AlkylationNaH, BrCH₂CO₂H, THF, 60°C70–75%
3Acid Chloride FormationSOCl₂, DCM, reflux90–95%
4HATU CouplingHATU, DIPEA, DMF, 25°C85%

Challenges and Optimization Opportunities

  • Regioselectivity in Alkylation: Competing reactions at nitrogen or oxygen centers may occur during Step 2. Using bulky bases (e.g., LDA) or low temperatures (−78°C) could improve selectivity.

  • Amine Availability: 6-Methoxypyridin-3-amine is commercially scarce. Alternative routes include nitration/reduction of 6-methoxynicotinonitrile, though this adds synthetic complexity.

  • Green Chemistry: Replacing DMF with cyclopentyl methyl ether (CPME) in Step 4 may enhance sustainability without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for neurological disorders.

    Industry: Potential use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its benzazepine core and dual methoxy substitutions. Below is a comparative analysis with analogs from the evidence:

Compound Class Core Structure Substituents/Functional Groups Key Structural Differences
Target Compound 3-Benzazepine 7,8-Dimethoxy, 2-oxo; N-(6-methoxypyridin-3-yl) Seven-membered ring; dual methoxy groups
Chromene Derivatives Coumarin (2H-chromen-2-one) Varied N-substituents (e.g., cyano, benzyl, pyridinyl) Six-membered lactone ring; lack of benzazepine flexibility
Thiazolidinone Acetamides Thiazolidin-4-one 4-Methyl-2-oxochromen-7-yloxy; arylidene groups Five-membered thiazolidinone ring; sulfur atom
Benzodioxin-Pyridinamine Benzodioxin N-[3-(dimethylaminomethyl)phenyl]; methoxy pyridine Six-membered benzodioxin; dimethylamino group

Key Observations :

  • The benzazepine core (target) offers greater conformational flexibility compared to rigid coumarin or thiazolidinone systems .
  • Methoxy groups in the target compound may enhance solubility relative to nonpolar substituents (e.g., benzyl in ’s 3d) .
  • The pyridinyl acetamide group in the target compound could enable stronger hydrogen bonding compared to aliphatic substituents (e.g., cyclohexyl in 3c ).

Hydrogen Bonding and Crystallography

highlights the importance of hydrogen-bonding patterns in crystal packing and stability. For example:

  • The dual methoxy groups in the target compound may form C–H···O interactions, similar to patterns observed in coumarin derivatives .
  • In contrast, thiazolidinone acetamides () exhibit S···O interactions due to the thiazolidinone sulfur, which the target compound lacks .

Biological Activity

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzazepine core structure, characterized by a bicyclic system containing nitrogen. The presence of methoxy groups and a keto group contributes to its unique chemical properties. The molecular formula is C16H18N2O4C_{16}H_{18}N_{2}O_{4}, with a molecular weight of approximately 302.33 g/mol.

Structural Characteristics

FeatureDescription
Bicyclic System Contains a benzazepine framework
Functional Groups Two methoxy groups, one acetamide group
Molecular Weight 302.33 g/mol

Anticancer Properties

Research indicates that compounds with similar structures to benzazepines often exhibit significant anticancer properties. Studies on related benzazepine derivatives have shown promising results in inhibiting various cancer cell lines.

  • Mechanism of Action: The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
  • Case Study: A study demonstrated that derivatives of benzazepine exhibited cytotoxic effects against breast cancer cells (MDA-MB-231), with IC50 values ranging from 20 to 30 µM, indicating moderate potency.

Neuroprotective Effects

Benzazepine derivatives have also been investigated for their neuroprotective effects. The structural characteristics of the compound may contribute to its ability to modulate neurotransmitter systems.

  • Research Findings: In vitro studies have shown that similar compounds can enhance dopamine receptor activity, which may be beneficial in treating neurodegenerative diseases like Parkinson's.

Interaction with Biological Targets

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile.

  • Binding Studies: Preliminary binding studies suggest that the compound may interact with serotonin and dopamine receptors, potentially influencing mood and cognition.

Synthesis and Derivative Exploration

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves multi-step organic reactions. The careful control of reaction conditions is essential to optimize yield and purity.

Synthetic Pathway

  • Formation of Benzazepine Core: The initial step involves creating the benzazepine structure through cyclization reactions.
  • Introduction of Methoxy Groups: Subsequent steps introduce methoxy groups via methylation reactions.
  • Acetamide Formation: The final step involves acetamide formation through reaction with the appropriate amine.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves condensation reactions between benzazepine precursors and functionalized pyridyl acetamide intermediates. Key steps include:

  • Use of polar aprotic solvents (e.g., dimethyl sulfoxide) to stabilize intermediates .
  • Catalysts such as triethylamine or acid chlorides to promote amide bond formation .
  • Temperature control (room temperature to 80°C) and reaction monitoring via TLC .
    • Optimization : Adjusting solvent polarity, catalyst loading, and reaction time can improve yields. Purification often employs recrystallization or column chromatography .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirms proton environments and functional groups (e.g., methoxy, carbonyl) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% typically required for pharmacological studies) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Dose-Response Replication : Validate activity across multiple cell lines or in vivo models to rule out cell-specific effects .
  • Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., triazolo-pyridines) to identify trends in activity .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Methods :

  • Molecular Docking : Predict binding modes to biological targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .
  • QSAR Studies : Correlate structural features (e.g., methoxy groups, benzazepine conformation) with activity to guide derivatization .
  • Reaction Path Simulations : Optimize synthetic routes using quantum chemical calculations (e.g., DFT) to minimize by-products .

Q. What experimental designs are critical for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Design Framework :

  • Systematic Substituent Variation : Modify methoxy groups, benzazepine rings, or acetamide side chains to assess pharmacological impact .
  • In Vitro/In Vivo Correlation : Test analogs in parallel assays (e.g., enzyme inhibition + rodent pharmacokinetics) .
  • Toxicity Profiling : Include cytotoxicity assays (e.g., HepG2 cells) and metabolic stability tests (e.g., microsomal incubation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Root Causes :

  • Solvent Purity : Trace water in DMSO can hydrolyze intermediates, reducing yields .
  • Catalyst Degradation : Triethylamine may lose efficacy if stored improperly .
    • Mitigation :
  • Standardize solvent drying (e.g., molecular sieves) and catalyst freshness .
  • Report detailed reaction conditions (e.g., humidity, equipment) to enable replication .

Comparative Analysis Table

Parameter Basic Research Focus Advanced Research Focus
Synthesis Multi-step condensation Computational reaction design
Characterization NMR, MS X-ray crystallography
Biological Testing Enzyme inhibition assays SPR/ITC binding kinetics
Data Analysis Purity/QC metrics SAR/QSAR modeling

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